6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde

Lipophilicity Membrane Permeability Drug-likeness

Positional isomer confusion (C5 vs. C6 vs. N7 methyl) can derail kinase and antifolate programs. Procure the exact 6-methyl-2-carbaldehyde building block to ensure correct SAR and published route fidelity. • XLogP3=0.9 balances core polarity; single HBD (N7-H) maintains hinge-region binding. • Aldehyde handle enables Schiff base, Knoevenagel, or reductive amination diversification. • 97-98% purity; room-temp storage; ISO-certified suppliers; MFCD27987484 for automated inventory.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B11918748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=CC2=CN=C(N=C2N1)C=O
InChIInChI=1S/C8H7N3O/c1-5-2-6-3-9-7(4-12)11-8(6)10-5/h2-4H,1H3,(H,9,10,11)
InChIKeyALQXAAJTKZOGSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde Identity & Procurement


6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde (CAS 1638763-67-3) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine family, a privileged scaffold in medicinal chemistry for kinase and antifolate inhibitor programs [1]. It features a fused pyrrole-pyrimidine core with a reactive aldehyde handle at the 2-position and a methyl substituent at the 6-position of the pyrrole ring [2]. This specific substitution pattern distinguishes it from its closest positional isomers—the 5-methyl, 7-methyl (N-methyl), and unsubstituted parent analogs—each of which presents different physicochemical and reactivity profiles that are critical for synthetic route design .

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde Substitution Issues


The pyrrolo[2,3-d]pyrimidine-2-carbaldehyde scaffold presents three distinct methyl-substitution positions—C5, C6, and N7—that are not interchangeable. Computed physicochemical properties reveal that shifting the methyl group from C6 to N7 eliminates the sole hydrogen bond donor (HBD count drops from 1 to 0) and reduces topological polar surface area (TPSA) from 58.6 Ų to 47.8 Ų, fundamentally altering solubility, crystal packing, and target-engagement capacity [1][2]. Even the C5 vs. C6 isomerism matters: the 6-methyl isomer exhibits the highest computed lipophilicity (XLogP3 = 0.9) among all three isomers, which can translate to differential membrane permeability in cellular assays [3]. In antifolate programs, the 6-methyl substituent is a conserved pharmacophoric element; replacing it with an unsubstituted or alternatively substituted core compromises thymidylate synthase and DHFR inhibitory activity [4]. These quantifiable property divergences mean that late-stage substitution of the 6-methyl-2-carbaldehyde building block with a positional isomer will produce a different downstream compound, invalidating established SAR and requiring full re-optimization.

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde vs. Closest Analogs


Lipophilicity Advantage of 6-Methyl Isomer

Among the three methyl-substituted pyrrolo[2,3-d]pyrimidine-2-carbaldehyde isomers, the 6-methyl variant demonstrates the highest computed lipophilicity (XLogP3 = 0.9), exceeding the 5-methyl isomer (XLogP3 = 0.8) and substantially surpassing the 7-methyl (N-methyl) isomer (XLogP3 = 0.4) [1][2][3]. Higher lipophilicity within this narrow range correlates with improved passive membrane permeability, a desirable property for building blocks destined for intracellular target programs. The unsubstituted parent scaffold, with one fewer carbon, records XLogP3 = 0.5, confirming that the 6-methyl group contributes additively to lipophilicity [4].

Lipophilicity Membrane Permeability Drug-likeness

Retained Pyrrole NH vs. N7-Methyl Analogs

A critical structural distinction exists between the 6-methyl and 7-methyl (N-methyl) isomers. The 6-methyl isomer retains the pyrrole N7–H hydrogen bond donor (HBD count = 1), whereas the 7-methyl isomer has the pyrrole nitrogen methylated, eliminating the sole HBD (HBD count = 0) [1][2]. This difference is absolute and binary—the 7-methyl isomer cannot act as a hydrogen bond donor, while the 6-methyl isomer can. The 5-methyl and unsubstituted parent analogs also retain HBD = 1 [3][4]. The TPSA reflects this difference: both 6-methyl and 5-methyl maintain 58.6 Ų, while 7-methyl drops to 47.8 Ų [2].

Hydrogen Bonding Target Engagement Solubility

Conserved 6-Methyl in Antifolate Scaffolds

Multiple medicinal chemistry campaigns have established the 6-methyl substituent as a critical pharmacophoric element in pyrrolo[2,3-d]pyrimidine-based antifolates targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Gangjee et al. demonstrated that 2,4-diamino-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidines exhibit potent DHFR inhibition, and that the 6-methyl group is retained across multiple lead series [1]. The same group later reported that 5-alkyl modifications synergize with the 6-substituent to modulate antitumor activity, confirming the non-interchangeable nature of the C5 and C6 positions [2]. More recently, 6-substituted pyrrolo[2,3-d]pyrimidine antifolates—where the 6-position is elaborated from a 6-methyl or related intermediate—have shown targeted cellular uptake via folate receptors, with IC50 values in the nanomolar range against FRα-expressing RT16 cells [3].

Antifolates DHFR Inhibitors Thymidylate Synthase Antitumor

Commercial Purity Benchmarking

The 6-methyl isomer is available from multiple vendors at certified purities of 97% (AChemBlock) and 98% (Leyan, MolCore) with documented ISO certification for pharmaceutical R&D quality control . In contrast, the 7-methyl isomer is listed at a minimum purity of 95% by AKSci, with fewer suppliers offering the 98% grade . The 5-methyl isomer is listed at minimum 95% by CymitQuimica . The unsubstituted parent is available at 98% but with a different molecular weight (147.13 vs. 161.16 g/mol), which affects stoichiometric calculations in synthesis [1].

Commercial Availability Purity Quality Assurance ISO Certification

Aldehyde Reactivity and Chemoselectivity

The 2-carbaldehyde group serves as a versatile reactive handle for condensation (Schiff base formation, Knoevenagel), reduction, and reductive amination reactions [1]. In the 6-methyl isomer, the aldehyde at position 2 is electronically influenced by the adjacent N1 and N3 pyrimidine nitrogens, and the 6-methyl group exerts an electron-donating inductive effect through the pyrrole ring that subtly modulates the aldehyde electrophilicity compared to the unsubstituted parent [2]. The 7-methyl isomer, by contrast, has the pyrrole nitrogen methylated, which alters the tautomeric equilibrium and may affect the aldehyde's reactivity profile in condensation reactions [3]. The 6-methyl isomer's single rotatable bond (the aldehyde C–C bond) and 12 heavy atoms place it in a favorable property space for fragment-based approaches [2].

Synthetic Intermediate Chemoselectivity Aldehyde Reactivity Building Block

Room-Temperature Stability Advantage

The 6-methyl isomer is specified for storage at room temperature (AChemBlock) or at 20°C with a 2-year stability window (MolCore), requiring no cold-chain logistics . This contrasts with certain structurally related pyrrolo[2,3-d]pyrimidine building blocks that require storage under inert gas at 2-8°C due to aldehyde oxidation sensitivity . While this property is not unique to the 6-methyl isomer among the methyl-substituted series, it represents a procurement-relevant advantage over cold-chain-dependent heterocyclic aldehydes in the broader chemical space, reducing shipping complexity and cost for international orders.

Stability Storage Conditions Supply Chain Room Temperature

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde Procurement & Applications


Kinase Fragment Elaboration via Aldehyde Condensation

The 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde building block is optimally deployed in fragment-based kinase inhibitor programs where the 2-carbaldehyde serves as a condensation handle for generating Schiff base libraries or for Knoevenagel-type extensions. The retained pyrrole NH (HBD=1) enables key hinge-region hydrogen bonding interactions characteristic of pyrrolo[2,3-d]pyrimidine kinase inhibitors, including JAK and HPK1 programs [1]. The 6-methyl group contributes lipophilicity (XLogP3=0.9) that balances the polarity of the pyrimidine core, positioning the fragment favorably for cell permeability while maintaining the hydrogen bond donor essential for target engagement [2].

Antifolate DHFR/TS Inhibitor Synthesis

This building block is the direct synthetic precursor for constructing 2,4-diamino-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine antifolates, a validated chemotype for dual DHFR/TS inhibition with established antitumor activity [1]. The aldehyde at position 2 can be converted to the 2-amino group via oximation and reduction, or retained for alternative functionalization. The 6-methyl substituent is pharmacophorically required for this compound class; the 5-methyl or unsubstituted analogs would produce different chemical series with distinct SAR [2]. Procuring the 6-methyl-2-carbaldehyde specifically ensures alignment with published synthetic routes and biological benchmarks.

Room-Temperature-Stable Parallel Library Synthesis

With commercial availability at 97-98% purity from multiple ISO-certified suppliers and room-temperature storage stability, this building block is suited for high-throughput parallel synthesis workflows in industrial medicinal chemistry settings [1][2]. The absence of cold-chain requirements reduces logistics complexity for CROs and pharma companies managing large building block inventories. The compound's MDL number (MFCD27987484) and well-defined SMILES notation facilitate electronic inventory management and automated synthesis planning in platforms such as ChemAxon or Schrödinger LiveDesign .

Selective C2 Functionalization

The 6-methyl substituent is chemically inert under standard aldehyde reaction conditions (reductive amination, Grignard addition, Wittig olefination), ensuring that the 2-carbaldehyde can be selectively derivatized without requiring protecting group strategies at the pyrrole ring [1]. This contrasts with more highly functionalized pyrrolo[2,3-d]pyrimidine intermediates that may require orthogonal protection. The single rotatable bond and moderate molecular weight (161.16 g/mol) make it an attractive fragment for Rule-of-Three-compliant library design, where the aldehyde serves as the sole synthetic vector for diversification [2].

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